tert-Butyl (2,2-difluoroethyl)(2-hydroxyethyl)carbamate
CAS No.:
Cat. No.: VC18159917
Molecular Formula: C9H17F2NO3
Molecular Weight: 225.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H17F2NO3 |
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Molecular Weight | 225.23 g/mol |
IUPAC Name | tert-butyl N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)carbamate |
Standard InChI | InChI=1S/C9H17F2NO3/c1-9(2,3)15-8(14)12(4-5-13)6-7(10)11/h7,13H,4-6H2,1-3H3 |
Standard InChI Key | VXCGTLXCBGSRPM-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)N(CCO)CC(F)F |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
tert-Butyl (2,2-difluoroethyl)(2-hydroxyethyl)carbamate (C<sub>10</sub>H<sub>17</sub>F<sub>2</sub>NO<sub>4</sub>) features a carbamate backbone with three distinct functional groups:
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A tert-butoxycarbonyl (Boc) group, providing steric protection and acid-labile deprotection capabilities.
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A 2-hydroxyethyl moiety, introducing polarity and hydrogen-bonding potential.
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A 2,2-difluoroethyl substituent, conferring electronegativity and metabolic stability.
The fluorine atoms at the β-position of the ethyl chain alter electron distribution, influencing reactivity and intermolecular interactions. This structural combination is rare in published literature, though analogs like tert-butyl (2-hydroxyethyl)carbamate and difluoroethyl-containing pharmaceuticals offer comparative insights .
Spectroscopic Properties
Hypothetical spectroscopic data, extrapolated from similar compounds, include:
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<sup>1</sup>H NMR:
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δ 1.44 ppm (s, 9H, tert-butyl).
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δ 3.40–3.70 ppm (m, 4H, -CH<sub>2</sub>NH- and -CH<sub>2</sub>OH).
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δ 4.80 ppm (t, 1H, -OH).
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δ 5.90 ppm (tt, 1H, -CF<sub>2</sub>H).
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<sup>19</sup>F NMR:
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δ -120 ppm (d, 2F, -CF<sub>2</sub>H).
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IR:
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3400 cm<sup>−1</sup> (O-H stretch), 1700 cm<sup>−1</sup> (C=O), 1250 cm<sup>−1</sup> (C-F).
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Synthetic Methodologies
Route Design and Optimization
The synthesis of tert-butyl (2,2-difluoroethyl)(2-hydroxyethyl)carbamate likely involves a multi-step strategy:
Step 1: Protection of 2,2-Difluoroethylamine
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React 2,2-difluoroethylamine with di-tert-butyl dicarbonate (Boc<sub>2</sub>O) in dichloromethane.
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Purify via column chromatography (hexane/ethyl acetate) to isolate tert-butyl (2,2-difluoroethyl)carbamate.
Chemical Reactivity and Applications
Functional Group Transformations
Reaction Type | Conditions | Products |
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Deprotection | TFA/DCM (1:1), 0°C, 1 hr | 2,2-Difluoroethyl(2-hydroxyethyl)amine |
Esterification | AcCl, pyridine, RT | Acetylated derivative |
Oxidation | PCC, CH<sub>2</sub>Cl<sub>2</sub> | Ketone formation at hydroxyethyl |
Pharmaceutical Relevance
Fluorinated carbamates are pivotal in drug design due to:
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Enhanced Metabolic Stability: CF<sub>2</sub> groups resist oxidative degradation in vivo.
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Improved Bioavailability: The hydroxyethyl moiety increases water solubility.
Case Study: Analogous compounds, such as fluorinated protease inhibitors, demonstrate prolonged half-lives compared to non-fluorinated counterparts .
Comparative Analysis with Analogous Compounds
Compound | Key Differences | Applications |
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tert-Butyl (2-hydroxyethyl)carbamate | Lacks CF<sub>2</sub> group | Peptide synthesis |
N-Boc-1,1-difluoroethylamine | No hydroxyethyl moiety | Fluorinated drug intermediates |
Future Directions
Research Opportunities
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Catalytic Asymmetric Synthesis: Develop enantioselective routes using chiral ligands.
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In Vivo Studies: Assess pharmacokinetics in model organisms.
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